Compound Description: 3-Methylbutanal is an aldehyde recognized for its characteristic "malty" aroma. It is a significant flavor compound found in various fermented products, including Raclette-type cheese. Research indicates that its formation is influenced by the availability of amino acids like leucine and the metabolic activity of specific bacteria. []
Relevance: While 3-Methylbutanal differs significantly in its functional group from 2-Cyclobutoxyethan-1-ol, both compounds share a similar carbon chain length. 3-Methylbutanal's four-carbon chain, excluding the aldehyde carbon, mirrors the four-carbon butyl group within 2-Cyclobutoxyethan-1-ol. This similarity highlights the significance of carbon chain length in influencing flavor profiles, even across different compound classes. []
3-Methylbutan-1-ol
Compound Description: 3-Methylbutan-1-ol, also known as isoamyl alcohol, is an alcohol that contributes to the "malty" aroma in fermented products, similar to 3-methylbutanal. Its production pathway is closely linked to that of 3-methylbutanal, often originating from the same precursors like leucine. []
Relevance: 3-Methylbutan-1-ol holds a more direct structural relationship with 2-Cyclobutoxyethan-1-ol. Both compounds possess a primary alcohol (-CH2OH) functional group. Moreover, 3-Methylbutan-1-ol's four-carbon chain, excluding the alcohol carbon, shares the same length as the butyl group in 2-Cyclobutoxyethan-1-ol. This structural similarity emphasizes the potential influence of both the alcohol group and carbon chain length on the overall properties of these compounds. []
Leucine
Compound Description: Leucine is an essential amino acid playing a crucial role in protein synthesis. Studies on flavor development in fermented products identify leucine as a precursor for several aroma compounds, notably 3-methylbutanal and 3-methylbutan-1-ol. The metabolic conversion of leucine into these aroma compounds is often facilitated by specific bacterial enzymes. []
Relevance: Although structurally dissimilar to 2-Cyclobutoxyethan-1-ol, leucine's relevance stems from its role as a precursor to 3-methylbutanal and 3-methylbutan-1-ol, both structurally related to the target compound. This connection highlights the interconnected nature of metabolic pathways and the potential influence of precursor availability on the final profile of flavor compounds. []
α-Ketoisocaproic acid
Compound Description: α-Ketoisocaproic acid is a keto acid serving as an intermediate in the metabolic breakdown of leucine. It can be further converted into aroma compounds like 3-methylbutanal and 3-methylbutan-1-ol, influencing the flavor profile of fermented products. []
Relevance: Similar to leucine, α-Ketoisocaproic acid's relevance to 2-Cyclobutoxyethan-1-ol arises from its position as an intermediate in the metabolic pathway leading to the formation of structurally related compounds 3-methylbutanal and 3-methylbutan-1-ol. This connection underscores the complex interplay of metabolic intermediates in shaping the final aroma profile of fermented products. []
2-Methyl-1-phenylpropan-1-ol
Compound Description: This chiral compound serves as a precursor for various pharmaceutical drugs and biologically active molecules. The (R)-enantiomer of 2-methyl-1-phenylpropan-1-ol can be synthesized with high enantiomeric excess via enantioselective bioreduction using biocatalysts like Lactobacillus paracasei BD101. []
Relevance: 2-Methyl-1-phenylpropan-1-ol shares a key structural similarity with 2-Cyclobutoxyethan-1-ol. Both compounds possess a secondary alcohol (-CHOH-) group, signifying similar reactivity patterns and potential for intermolecular interactions. []
Properties
CAS Number
66017-79-6
Product Name
2-Cyclobutoxyethan-1-ol
IUPAC Name
2-cyclobutyloxyethanol
Molecular Formula
C6H12O2
Molecular Weight
116.16 g/mol
InChI
InChI=1S/C6H12O2/c7-4-5-8-6-2-1-3-6/h6-7H,1-5H2
InChI Key
SCDCYOYWYGAEIX-UHFFFAOYSA-N
SMILES
C1CC(C1)OCCO
Canonical SMILES
C1CC(C1)OCCO
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